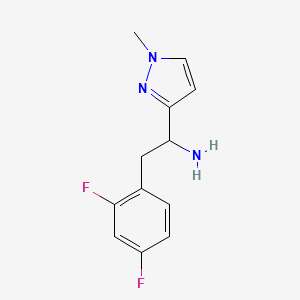

2-(2,4-Difluorophenyl)-1-(1-methyl-1h-pyrazol-3-yl)ethan-1-amine

Description

Chemical Structure and Key Features

The compound 2-(2,4-difluorophenyl)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine (CAS: 1423026-17-8) is a fluorinated arylalkylamine derivative featuring:

- A 1-methyl-1H-pyrazol-3-yl substituent, introducing nitrogen-rich heterocyclic character, which may influence solubility and metabolic stability.

- An ethan-1-amine core, providing conformational flexibility for interactions with biological targets.

Properties

Molecular Formula |

C12H13F2N3 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

2-(2,4-difluorophenyl)-1-(1-methylpyrazol-3-yl)ethanamine |

InChI |

InChI=1S/C12H13F2N3/c1-17-5-4-12(16-17)11(15)6-8-2-3-9(13)7-10(8)14/h2-5,7,11H,6,15H2,1H3 |

InChI Key |

QHHLOSFPODFEBP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=N1)C(CC2=C(C=C(C=C2)F)F)N |

Origin of Product |

United States |

Biological Activity

2-(2,4-Difluorophenyl)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine, also known by its CAS number 2287335-11-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound's structure consists of a difluorophenyl group and a pyrazole moiety, which are known to contribute to various biological activities. Its molecular formula is and it has a molecular weight of approximately 229.23 g/mol.

Antifungal Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit antifungal properties. For example, a related study demonstrated that certain pyrazole-tetrazole compounds inhibited the growth of several fungal strains, with inhibition zones ranging from 12 to 16 mm . Although specific data for this compound is limited, its structural similarity suggests potential antifungal activity.

Alpha-Amylase Inhibition

Alpha-amylase inhibition is another area where pyrazole derivatives have shown promise. In related research, compounds similar to this compound exhibited significant alpha-amylase inhibition with IC50 values indicating superior potency compared to acarbose, a known inhibitor . This suggests that the compound may have potential applications in managing diabetes through carbohydrate metabolism regulation.

The mechanisms underlying the biological activities of pyrazole derivatives often involve interactions with specific enzymes or receptors. For instance:

- Inhibition of Enzymatic Activity : The presence of the pyrazole ring allows for interactions with enzyme active sites, potentially leading to competitive inhibition.

- Anti-inflammatory Effects : Some studies indicate that related compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS . While direct evidence for this compound is lacking, these pathways may be relevant.

Case Studies

Several case studies involving structurally similar compounds provide insights into the potential effects of this compound:

- Neuroprotective Effects : A related compound was shown to protect dopaminergic neurons in models of Parkinson's disease by reducing neuroinflammation through NF-kB pathway modulation . This suggests potential neuroprotective properties for our compound as well.

- Antidiabetic Potential : The alpha-amylase inhibition studies indicate that similar compounds could be further investigated for their antidiabetic effects through carbohydrate metabolism modulation.

Comparison with Similar Compounds

Comparison with 1-(2,4-Difluorophenyl)-3-Methyl-1H-Pyrazol-5-Amine

Structural Differences :

Functional Implications :

- Solubility : The ethanamine group in the target compound introduces a polar amine (-NH₂), likely improving aqueous solubility compared to the pyrazole-amine analog.

- Biological Activity : The flexible ethanamine backbone may enhance binding to targets requiring extended conformational reach, such as G protein-coupled receptors (GPCRs).

Comparison with 1-(2,2-Difluoroethyl)-4-[(3-Methylpiperidin-1-yl)Carbonyl]-1H-Pyrazol-3-Amine

Structural Differences :

Functional Implications :

- Metabolic Stability : The amide bond in the analog may reduce susceptibility to oxidative metabolism relative to the primary amine in the target compound.

Comparison with [1-(3-Fluorophenyl)Ethyl][(1-Methyl-1H-Pyrazol-4-yl)Methyl]Amine

Structural Differences :

Functional Implications :

- Steric Effects : The methylpyrazole substitution in the analog may introduce steric hindrance, reducing binding efficiency compared to the target compound’s linear ethanamine design.

- Receptor Specificity: The secondary amine in the analog could alter interactions with monoamine transporters or enzymes like monoamine oxidase (MAO).

Data Table: Key Properties of Target Compound and Analogs

*Estimated based on structural analysis.

Research Findings and Implications

- Synthetic Challenges : The discontinuation of the target compound (CymitQuimica) may reflect synthetic complexity or instability of the ethanamine linker under standard conditions .

- Biological Relevance : Pyrazole-containing amines are frequently explored in kinase inhibitor design (e.g., JAK/STAT pathways), where fluorine substitutions enhance target selectivity .

- Pharmacokinetic Trade-offs : While fluorination improves membrane permeability, excessive lipophilicity (as seen in piperidinyl analogs) may reduce solubility, necessitating formulation optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.